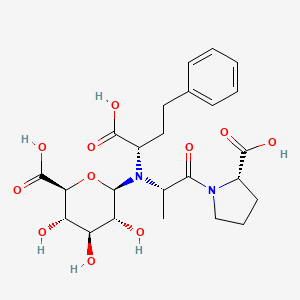
O-alpha-D-Glucopyranosyl Emtricitabine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-alpha-D-Glucopyranosyl Emtricitabine is a chemical compound that combines the structural elements of emtricitabine, an antiretroviral medication used in the treatment of HIV, with a glucopyranosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-alpha-D-Glucopyranosyl Emtricitabine involves several steps, starting with the protection of the hydroxyl groups on the glucopyranosyl moiety. This is typically achieved using protecting groups such as acetyl or benzyl groups. The next step involves the coupling of the protected glucopyranosyl group with emtricitabine, which can be done using reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of reaction parameters such as temperature, pressure, and pH. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: O-alpha-D-Glucopyranosyl Emtricitabine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or Dess-Martin periodinane can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound.
Scientific Research Applications
O-alpha-D-Glucopyranosyl Emtricitabine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a tool to study glycosylation reactions.
Biology: The compound is utilized in biological studies to understand the role of glycosylation in cellular processes.
Medicine: this compound is investigated for its potential use in antiviral therapies, particularly in combination with other antiretroviral drugs.
Industry: It serves as an intermediate in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism by which O-alpha-D-Glucopyranosyl Emtricitabine exerts its effects involves the inhibition of viral replication. The compound interferes with the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA. This disruption of the viral life cycle helps to reduce the viral load in infected individuals.
Molecular Targets and Pathways:
Reverse Transcriptase: The primary molecular target of this compound is the reverse transcriptase enzyme.
Viral DNA Synthesis: By inhibiting reverse transcriptase, the compound prevents the synthesis of viral DNA, thereby halting the replication process.
Comparison with Similar Compounds
Lamivudine
Tenofovir
Emtricitabine (without glucopyranosyl group)
Zidovudine
Properties
Molecular Formula |
C20H30FN3O13S |
|---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-4-[[3,5,6-trihydroxy-2-oxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]pyrimidin-2-one |
InChI |
InChI=1S/C20H30FN3O13S/c21-7-2-24(11-6-38-12(5-27)36-11)20(34)23-18(7)22-1-8(28)13(30)17(9(29)3-25)37-19-16(33)15(32)14(31)10(4-26)35-19/h2,9-17,19,25-27,29-33H,1,3-6H2,(H,22,23,34) |
InChI Key |
PYYCXOWAAZJZFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)NCC(=O)C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Methyl-2-({3-[(E)-2-(2-pyridinyl)vinyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl}sulfanyl)benzamide](/img/structure/B15352041.png)
![(2S,3S,4S,5R,6S)-6-[(6R)-6-[(3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15352051.png)

![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-oxopropanamide](/img/structure/B15352067.png)



![2-(Chloromethyl)-8-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane-d4](/img/structure/B15352085.png)


![4-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B15352107.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15352112.png)

